molecular formula C10H13NO2S B555386 S-Benzyl-L-cysteine CAS No. 3054-01-1

S-Benzyl-L-cysteine

Cat. No.: B555386
CAS No.: 3054-01-1
M. Wt: 211.28 g/mol
InChI Key: GHBAYRBVXCRIHT-VIFPVBQESA-N
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Description

S-Benzyl-L-cysteine is an organic compound that belongs to the class of cysteine derivatives. It is characterized by the presence of a benzyl group attached to the sulfur atom of the cysteine molecule. The compound has the molecular formula C10H13NO2S and a molecular weight of 211.28 g/mol . It is a non-natural amino acid with a single chiral center, existing in the L-configuration.

Biochemical Analysis

Biochemical Properties

S-Benzyl-L-cysteine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound is a substrate for cysteine conjugate S-oxidase activity, predominantly found in the microsomal fractions of rat liver and kidney .

Cellular Effects

It is known that in the presence of oxygen and NADPH, this compound is converted to this compound sulfoxide . This conversion could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to this compound sulfoxide in the presence of oxygen and NADPH . This process could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

This compound is involved in certain metabolic pathways. It interacts with enzymes or cofactors during its conversion to this compound sulfoxide . This could also include any effects on metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: S-Benzyl-L-cysteine can be synthesized through various methods. One common approach involves the reaction of L-cysteine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the thiol group of L-cysteine attacks the benzyl chloride, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, this compound can be produced using a chemoenzymatic method. This involves the use of tryptophan synthase to catalyze the reaction between thiophenol and L-serine. The process includes multiple steps such as Grignard reaction, hydrolysis, and enzymatic synthesis, leading to high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: S-Benzyl-L-cysteine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products:

    Oxidation: this compound sulfoxide.

    Reduction: The reduced form of this compound.

    Substitution: Various substituted cysteine derivatives.

Comparison with Similar Compounds

  • S-Methyl-L-cysteine
  • S-Phenyl-L-cysteine
  • L-Cysteine
  • S-Carboxymethyl-L-cysteine

Comparison: S-Benzyl-L-cysteine is unique due to the presence of the benzyl group, which imparts distinct chemical properties and biological activities compared to other cysteine derivatives. For instance, S-Phenyl-L-cysteine has a phenyl group instead of a benzyl group, leading to different reactivity and applications .

Properties

IUPAC Name

(2R)-2-amino-3-benzylsulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHBAYRBVXCRIHT-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CSC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25988-62-9
Record name Poly(S-benzyl-L-cysteine)
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URL https://commonchemistry.cas.org/detail?cas_rn=25988-62-9
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DSSTOX Substance ID

DTXSID60180650
Record name Poly-S-benzylcysteine
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Molecular Weight

211.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3054-01-1, 25988-62-9
Record name S-Benzyl-L-cysteine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name S-Benzylcysteine
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Record name S-Benzylcysteine
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Record name L-Cysteine, S-(phenylmethyl)-
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Record name Poly-S-benzylcysteine
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Record name S-benzyl-L-cysteine
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Record name S-BENZYLCYSTEINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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